molecular formula C20H23NO3 B116788 Benalaxyl-M CAS No. 98243-83-5

Benalaxyl-M

Cat. No. B116788
CAS RN: 98243-83-5
M. Wt: 325.4 g/mol
InChI Key: CJPQIRJHIZUAQP-MRXNPFEDSA-N
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Description

Benalaxyl-M is a phenyl-amide fungicide . It is effective in controlling downy mildew of grapes . It is a biological active isomer of Benalaxyl that shares the typical properties of phenylamide fungicides .


Synthesis Analysis

Benalaxyl-M is a newly introduced phenyl-amide fungicide . It was discovered by Isagro and is characterized by a favourable pharmacokinetics in plants and an increased activity . It cuts the application rate of racemic Benalaxyl in half, improving the antiperonosporic performance .


Molecular Structure Analysis

The molecular formula of Benalaxyl-M is C20H23NO3 . It contains total 48 bond(s); 25 non-H bond(s), 14 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), and 1 tertiary amide(s) (aliphatic) .


Chemical Reactions Analysis

The quantitative analysis of Benalaxyl-M was performed by liquid chromatography–tandem mass spectrometry . The HPLC separation was performed by injecting 20 μL via autosampler on a Symmetry C 18 (5 μm; 2.1 × 100 mm) column (Waters, USA) at the flow rate of 0.2 mL/min .


Physical And Chemical Properties Analysis

Benalaxyl-M has a low aqueous solubility, is quite volatile and has a low potential for bioaccumulation . It is non-mobile, moderately persistent in soil systems but may be persistent in water systems .

Scientific Research Applications

Metabolism Studies

  • In Vitro Metabolism in Various Species

    Benalaxyl undergoes extensive metabolism in rats, dogs, and humans, with the main metabolic pathways involving hydroxylation, oxidation, and hydrolysis. No major unique human metabolites or stereo-selective metabolism was observed (Nallani, ElNaggar, Shen, & Chandrasekaran, 2017).

  • Persistence in Grapes

    Benalaxyl-M shows a dissipation pattern in grapes with half-life values between 2.59 and 2.79 days, demonstrating its persistence behavior (Kundu, Goon, & Bhattacharyya, 2012).

  • Toxic Effects on Reptiles

    A study on Chinese lizards showed stereoselective degradation and toxic effects of benalaxyl, with different rates of degradation for its enantiomers (Wang et al., 2014).

  • Metabolomics in Mice

    Benalaxyl exposure leads to significant metabolic changes in mice, affecting energy, lipid, and amino acid metabolism. This suggests its subacute toxic effects (Wang, Wang, Zhou, & Zhu, 2018).

Environmental Impact Studies

  • Stereoselective Behavior in Grapes and Wine-Making

    During grape growth and wine-making, benalaxyl shows stereoselective degradation with different half-lives for its enantiomers (Lu et al., 2016).

  • Residue Decline in Tomatoes

    In open-field tomatoes, benalaxyl shows a first-order kinetics degradation, with residues declining to legal limits by pre-harvest (Gambacorta et al., 2005).

  • Wastewater Irrigation and Sewage Sludge Effects

    Wastewater irrigation and sewage sludge application affect the dissipation behavior of benalaxyl in soil, with implications for environmental safety (Jing et al., 2017).

Detection and Quantification Methods

  • Development of an ELISA for Detection: An enzyme-linked immunosorbent assay (ELISA) was developed for the determination of benalaxyl in various samples, indicating its utility for monitoring residues (Giraudi et al., 1999).

Safety And Hazards

Although no apparent risk to consumers was identified, some information required by the regulatory framework was missing . Hence, the consumer risk assessment is considered indicative only and all MRL proposals derived by EFSA still require further consideration by risk managers . Users are advised to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and avoid breathing dust .

Future Directions

The European Food Safety Authority (EFSA) has reviewed the maximum residue levels (MRLs) currently established at European level for the pesticide active substance Benalaxyl-M . Based on the assessment of the available data, MRL proposals were derived and a consumer risk assessment was carried out . All MRL proposals derived by EFSA still require further consideration by risk managers . The Commission Regulation (EU) 2021/616 amended Annexes II, III and V to Regulation (EC) No 396/2005 as regards maximum residue levels for benalaxyl, benalaxyl-M .

properties

IUPAC Name

methyl (2R)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPQIRJHIZUAQP-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058229
Record name Benalaxyl-M
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benalaxyl-M

CAS RN

98243-83-5
Record name (-)-Benalaxyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98243-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benalaxyl-M [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benalaxyl-M
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Alanine, N-(2,6-dimethylphenyl)-N-(2-phenylacetyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.935
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENALAXYL-M
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2I4VH4B65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

17 g (0.11 mol) of phenylacetylchloride were added dropwise in 30 minutes and at room temperature, to a solution of N-(1-carbomethoxy-ethyl)-2,6-dimethyl-aniline(21.2 g at a purity of 95%, 0.1 mol) in toluene (150 ml) and dimethylformamide (1 ml.). The reaction mixture was stirred 1 hour at room temperature and 3 hours at reflux temperature, then it was cooled down to room temperature and washed with an aqueous solution of NaHCO3 at 5% and successively with water. The organic phase was separated and anhydrified with anhydrous Na2SO4. The solvent was evaporated and the rough product obtained was recrystallized from ligroin (75°-120° C.), so obtaining 26 g. of the desired product (white solid, m.p. 78°-80° C.).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
215
Citations
C Kundu, A Goon, A Bhattacharyya - Bulletin of environmental …, 2012 - Springer
… Benalaxyl-M, discovered by Isagro, is a biological active … Benalaxyl-M in combination with Mancozeb effectively controls … the fate of fungicide mixture Benalaxyl-M + Mancozeb residue in …
Number of citations: 7 link.springer.com
European Food Safety Authority - EFSA Journal, 2013 - Wiley Online Library
… and revise its conclusion on benalaxyl-M. The peer review … adopt a conclusion on whether benalaxyl-M can be expected to … of the representative use of benalaxyl-M as a fungicide on …
Number of citations: 0 efsa.onlinelibrary.wiley.com
European Food Safety Authority (EFSA)… - EFSA …, 2020 - Wiley Online Library
… and benalaxyl-M, the experts considered the pattern of effects and no observed adverse effect levels (NOAELs) in the available studies with both benalaxyl and benalaxyl-M and …
Number of citations: 14 efsa.onlinelibrary.wiley.com
RM González‐Rodríguez… - Journal of the …, 2009 - Wiley Online Library
… Thus, in future, EU MRLs of the target fungicides in white wines could be established as 0.01 mg L −1 for benalaxyl (including other mixtures of constituent isomers such as benalaxyl-M)…
Number of citations: 56 onlinelibrary.wiley.com
V Perez-Fernandez, MÁ García, ML Marina - Journal of Chromatography A, 2011 - Elsevier
… Stock standard solutions of racemic metalaxyl, metalaxyl-M, racemic benalaxyl, benalaxyl-M and folpet were prepared by dissolving the appropriate amount of the compound in …
Number of citations: 31 www.sciencedirect.com
F Simonetta, M Cotromino, F Faccini… - … terme (Siena), 8-11 …, 2016 - cabdirect.org
Smeraldo© and Fantic A© represent an innovative formulation, ready mix of benalaxyl-M, otherwise called Kiralaxyl©, and copper in the original combination of the two salts hydroxide …
Number of citations: 2 www.cabdirect.org
X Wang, W Zhu, J Qiu, D Wang, Z Zhou - Chemosphere, 2017 - Elsevier
… Furthermore, these results also indicated that the use of benalaxyl-M (R-enantiomer of … It was thus suggested that in order to make an efficient risk assessment of benalaxyl-M or …
Number of citations: 15 www.sciencedirect.com
RM González-Rodríguez, B Cancho-Grande… - … of chromatography A, 2009 - Elsevier
… Of all studied compounds, only benalaxyl and benalaxyl-M gave … Benalaxyl and benalaxyl-M presented the same mass spectrum … In this work, benalaxyl-M validation was performed …
Number of citations: 173 www.sciencedirect.com
F Yang, G Tang, Z Li, Z Fan, Y Wang… - Journal of separation …, 2018 - Wiley Online Library
… For example, R-benalaxyl (benalaxyl-M) exhibits fungicidal activity which is almost 20-fold higher than that of S-benalaxyl. The degradation of benalaxyl is enantioselective in different …
D Ronco, P Viglione, G Posenato - Informatore Agrario, 2016 - cabdirect.org
This paper presents the results of studies conducted to determine the optimum timing of the application of benalaxyl-M+ folpet in the control of grapevine downy mildew (Plasmopara …
Number of citations: 0 www.cabdirect.org

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